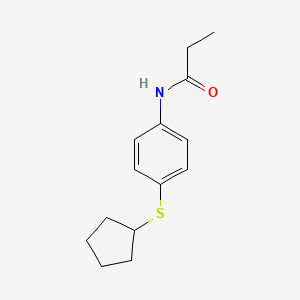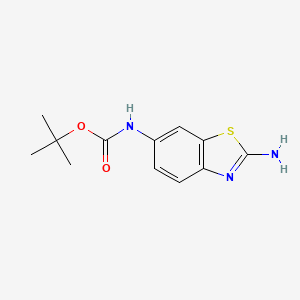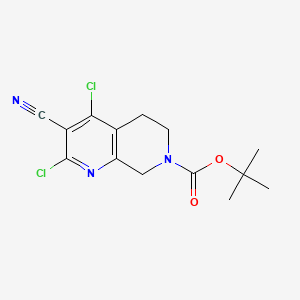![molecular formula C15H13IN2O B14915053 N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B14915053.png)
N'-[(E)-(3-iodophenyl)methylidene]-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an iodobenzylidene group attached to a phenylacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 3-iodobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(3-Iodobenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidene derivatives .
Aplicaciones Científicas De Investigación
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-(3-Iodobenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can be exploited in various catalytic and sensing applications .
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-Iodobenzylidene)-1-phenylmethanesulfonohydrazide
- 2-hydroxy-N’-(3-iodobenzylidene)-2,2-diphenylacetohydrazide
- N’-(3-iodobenzylidene)-3-nitrobenzohydrazide
Uniqueness
N’-(3-Iodobenzylidene)-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of both an iodobenzylidene group and a phenylacetohydrazide moiety. These features confer distinct reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C15H13IN2O |
|---|---|
Peso molecular |
364.18 g/mol |
Nombre IUPAC |
N-[(E)-(3-iodophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13IN2O/c16-14-8-4-7-13(9-14)11-17-18-15(19)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,18,19)/b17-11+ |
Clave InChI |
IBDVHQFHZUKQDC-GZTJUZNOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)I |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


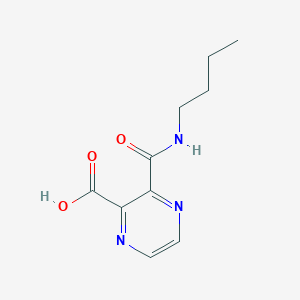
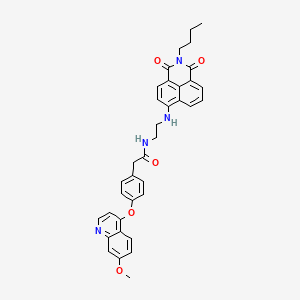
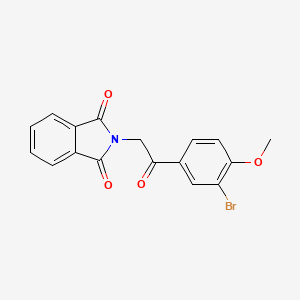
![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
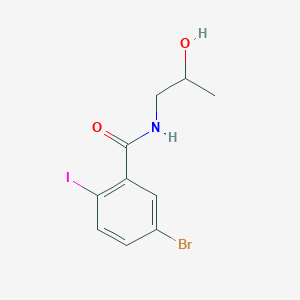
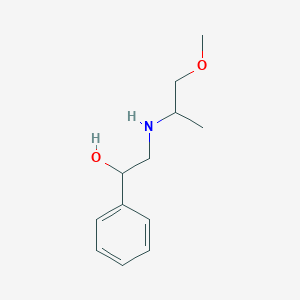
![3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
